3-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
Description
Properties
IUPAC Name |
3-(7-ethoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-3-28-21-9-5-8-18-20-15-19(16-6-4-7-17(27)14-16)24-26(20)23(29-22(18)21)10-12-25(2)13-11-23/h4-9,14,20,27H,3,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUMOVCDMHNWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C)N4C2CC(=N4)C5=CC(=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Initial Formation of the Pyrazole Ring:
- The synthesis begins with the formation of the pyrazole ring, typically through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
-
Spirocyclization:
- The pyrazole intermediate undergoes a spirocyclization reaction with a suitable oxazine precursor. This step often requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the spirocyclic structure.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinone derivatives.
-
Reduction:
- Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.
-
Substitution:
- The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry:
- The compound’s unique structure makes it a valuable scaffold for the development of new synthetic methodologies and the exploration of spirocyclic chemistry.
Biology:
- In biological research, this compound can be used as a probe to study the interactions of spirocyclic molecules with biological targets, such as enzymes and receptors.
Medicine:
- Potential applications in medicinal chemistry include the development of new drugs with specific biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry:
- In the industrial sector, this compound could be used in the development of new materials with unique physical and chemical properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism by which 3-(7-Ethoxy-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural differences and biological activities of related compounds:
Key Observations:
Biological Activity
The compound 3-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a member of the spiro-oxindole class of compounds, which have garnered interest due to their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a complex spirocyclic framework that includes a piperidine ring and a phenolic group. Its molecular formula is , with a molecular weight of approximately 363.46 g/mol.
Antimicrobial Activity
Research has demonstrated that derivatives of spiro-oxindoles exhibit significant antimicrobial properties. A study focusing on similar compounds indicated that they possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has shown promising results in preliminary antimicrobial assays, suggesting its potential as a lead compound for developing new antimicrobial agents .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of spiro-oxindole compounds has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The specific compound has been shown to inhibit the growth of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 15 |
| A549 (lung) | 20 |
| HeLa (cervical) | 18 |
Neuroprotective Effects
Emerging studies suggest that compounds similar to this compound may exhibit neuroprotective properties. These effects are hypothesized to occur through the inhibition of oxidative stress and modulation of neuroinflammatory pathways. In vitro studies have demonstrated that these compounds can protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS).
The biological activities of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of proliferation through cell cycle arrest.
- Neuroprotective Mechanism : Scavenging of free radicals and reduction of neuroinflammation.
Case Studies
One notable case study involved the synthesis and biological evaluation of various spiro-oxindole derivatives. Among these derivatives, the compound exhibited superior activity against multidrug-resistant bacterial strains and showed significant cytotoxicity against cancer cells with minimal toxicity to normal cells. This highlights its potential as a therapeutic agent in both antimicrobial and anticancer applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
